![molecular formula C16H27ClN2O2 B4406518 1-Methyl-4-[2-(3-propoxyphenoxy)ethyl]piperazine;hydrochloride](/img/structure/B4406518.png)
1-Methyl-4-[2-(3-propoxyphenoxy)ethyl]piperazine;hydrochloride
Overview
Description
1-Methyl-4-[2-(3-propoxyphenoxy)ethyl]piperazine;hydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[2-(3-propoxyphenoxy)ethyl]piperazine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methylpiperazine and 3-propoxyphenol.
Etherification: The first step involves the etherification of 3-propoxyphenol with an appropriate alkylating agent to introduce the propoxy group.
Nucleophilic Substitution: The resulting intermediate undergoes nucleophilic substitution with 1-methylpiperazine to form the desired piperazine derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[2-(3-propoxyphenoxy)ethyl]piperazine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Methyl-4-[2-(3-propoxyphenoxy)ethyl]piperazine;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[2-(3-propoxyphenoxy)ethyl]piperazine;hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-phenylpiperazine: Another piperazine derivative with similar structural features.
1-methyl-4-[2-(4-methoxyphenoxy)ethyl]piperazine: A compound with a methoxy group instead of a propoxy group.
Uniqueness
1-Methyl-4-[2-(3-propoxyphenoxy)ethyl]piperazine;hydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propoxy group may enhance its lipophilicity and ability to interact with lipid membranes.
Properties
IUPAC Name |
1-methyl-4-[2-(3-propoxyphenoxy)ethyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-3-12-19-15-5-4-6-16(14-15)20-13-11-18-9-7-17(2)8-10-18;/h4-6,14H,3,7-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVIRNYYCYMBQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC=C1)OCCN2CCN(CC2)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


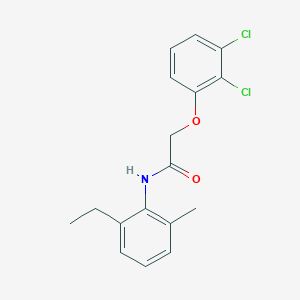
![1-[4-(benzyloxy)benzoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4406447.png)
![1-[4-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]phenyl]ethanone;hydrochloride](/img/structure/B4406450.png)

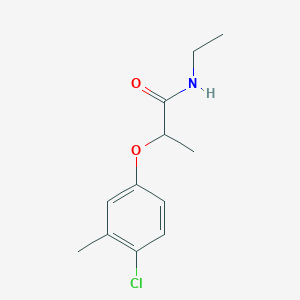
![N-[3-(1H-benzimidazol-2-yl)phenyl]oxolane-2-carboxamide](/img/structure/B4406466.png)
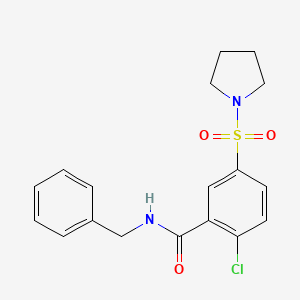
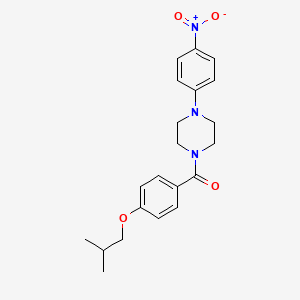
![5-[(diethylamino)sulfonyl]-2-methyl-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B4406480.png)
![4-[2-(4-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4406484.png)
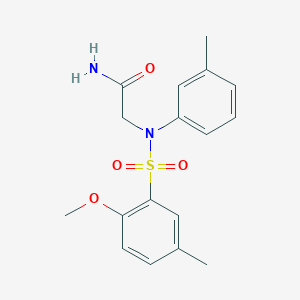
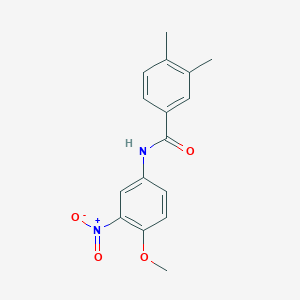
![1-Methyl-4-[2-(4-propoxyphenoxy)ethyl]piperazine;hydrochloride](/img/structure/B4406504.png)
![1-[4-[3-(Dimethylamino)propoxy]phenyl]propan-1-one;hydrochloride](/img/structure/B4406509.png)
